Cas no 2171884-08-3 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid)
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2171884-08-3
- EN300-1563406
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid
- 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid
-
- Inchi: 1S/C26H26N4O5/c1-30-23(24(33)29-26(11-6-12-26)13-22(31)32)21(14-27-30)28-25(34)35-15-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14,20H,6,11-13,15H2,1H3,(H,28,34)(H,29,33)(H,31,32)
- InChI Key: VROYRILLOTXBDH-UHFFFAOYSA-N
- SMILES: OC(CC1(CCC1)NC(C1=C(C=NN1C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 474.19031994g/mol
- Monoisotopic Mass: 474.19031994g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 796
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 123Ų
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1563406-0.05g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1563406-0.1g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1563406-0.25g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1563406-0.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1563406-1.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1563406-2.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1563406-5.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1563406-10.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1563406-50mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1563406-100mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-amido]cyclobutyl}acetic acid |
2171884-08-3 | 100mg |
$2963.0 | 2023-09-24 |
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid
Recent Advances in the Study of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid (CAS: 2171884-08-3)
The compound 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid (CAS: 2171884-08-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutyl and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel peptide-based drugs and enzyme inhibitors. Recent studies have focused on its synthesis, structural optimization, and biological activity, shedding light on its mechanism of action and potential clinical applications.
One of the key areas of research involves the use of this compound as a building block in solid-phase peptide synthesis (SPPS). The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group makes it particularly useful for the synthesis of complex peptides, as it allows for selective deprotection under mild conditions. Recent advancements in SPPS methodologies have highlighted the efficiency of this compound in producing high-purity peptides with minimal side reactions, thereby improving the overall yield and scalability of peptide-based therapeutics.
In addition to its role in peptide synthesis, 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid has been investigated for its potential as an enzyme inhibitor. Preliminary studies have demonstrated its ability to modulate the activity of specific proteases and kinases, which are often implicated in diseases such as cancer and inflammatory disorders. The cyclobutyl ring in the molecule appears to play a critical role in binding to the active sites of these enzymes, thereby inhibiting their function. Further structural-activity relationship (SAR) studies are underway to optimize its inhibitory potency and selectivity.
Another notable development is the exploration of this compound in drug delivery systems. Its unique chemical properties, including its stability and solubility, make it an attractive candidate for conjugating with other therapeutic agents. Recent research has shown that it can enhance the bioavailability and targeted delivery of drugs, particularly in the context of cancer therapy. For instance, conjugation with chemotherapeutic agents has resulted in improved tumor penetration and reduced off-target effects, as evidenced by in vitro and in vivo studies.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, potential toxicity, and large-scale synthesis need to be addressed. However, ongoing research efforts are focused on overcoming these hurdles through innovative chemical modifications and formulation strategies. Collaborative studies between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic agents.
In conclusion, 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid (CAS: 2171884-08-3) represents a versatile and promising molecule in the field of chemical biology and medicinal chemistry. Its applications in peptide synthesis, enzyme inhibition, and drug delivery highlight its potential to address unmet medical needs. Continued research and development efforts are essential to fully realize its therapeutic potential and bring it closer to clinical application.
2171884-08-3 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)